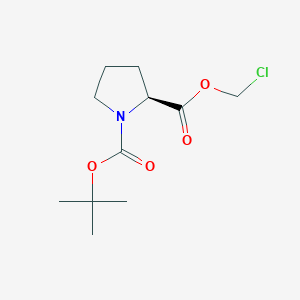

1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate

Description

1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate (CAS: 2137062-11-2) is a chiral pyrrolidine derivative featuring a tert-butyl group at the 1-position and a chloromethyl ester at the 2-position. Its molecular formula is C₁₂H₁₈ClF₂NO₅, with a molecular weight of 329.73 g/mol . The compound adopts a (2S,4R) configuration, which is critical for its stereoelectronic properties in asymmetric synthesis and pharmaceutical applications. The chloromethyl group enhances reactivity in nucleophilic substitutions, while the difluoromethoxy substituent at the 4-position introduces steric and electronic effects that influence stability and reactivity .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-(chloromethyl) (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-5-8(13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBCOSGDWQPYHA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction. This involves the use of reagents such as chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base.

Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Formation of the Dicarboxylate Groups: The carboxylate groups can be introduced through esterification reactions involving suitable carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of 1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Biological Activity

1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies based on diverse research findings.

Molecular Characteristics

- Molecular Formula : C10H18ClNO2

- Molecular Weight : 219.708 g/mol

- CAS Number : 403735-05-7

- MDL Number : MFCD09701401

1. Enzyme Inhibition

Research has indicated that compounds similar to 1-tert-butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate may exhibit inhibitory effects on various enzymes. Specifically, studies on aldehyde dehydrogenases (ALDH) have shown that certain pyrrolidine derivatives can impact the activity of these enzymes, which play a crucial role in detoxifying aldehydes in biological systems .

2. Cytotoxicity and Antiproliferative Effects

A study focusing on the cytotoxic effects of pyrrolidine derivatives found that they could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This suggests a potential for therapeutic applications in oncology .

3. Plant Growth Regulation

Research has also explored the role of pyrrolidine derivatives in plant growth regulation. Compounds with similar structures have demonstrated cytokinin-like activity, promoting vegetative growth in plants such as maize (Zea mays). This indicates potential applications in agriculture as growth stimulants .

Case Study 1: Aldehyde Dehydrogenase Inhibition

A study investigated the inhibition kinetics of ALDH by various compounds, including those structurally related to 1-tert-butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate. It was found that at concentrations below 2 mM, significant inhibition occurred, which may have implications for metabolic processes involving aldehyde detoxification .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that pyrrolidine derivatives could inhibit the proliferation of specific cancer cell lines. The results indicated that these compounds might serve as lead structures for developing new anticancer agents .

Data Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Formula | C10H18ClNO2 |

| Molecular Weight | 219.708 g/mol |

| CAS Number | 403735-05-7 |

| Enzyme Inhibition | Inhibits ALDH activity |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Plant Growth Regulation | Exhibits cytokinin-like activity |

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Comparisons

- Chloromethyl vs. Methyl/Benzyl Esters : The chloromethyl group in the target compound facilitates nucleophilic displacement reactions, enabling efficient derivatization. In contrast, methyl or benzyl esters (e.g., ) require harsher conditions for substitution, limiting their utility in multi-step syntheses .

- Difluoromethoxy vs. Hydroxy/Methoxy Groups : The difluoromethoxy group in the target compound reduces electron density at the pyrrolidine ring compared to hydroxy () or methoxypropyl () substituents, altering regioselectivity in catalytic reactions .

Stereochemical and Conformational Differences

Table 2: Stereochemical Configurations

- The (2S,4R) configuration of the target compound optimizes steric interactions for enantioselective synthesis, whereas fluorinated analogs () exhibit altered electronic profiles due to fluorine’s inductive effects .

Q & A

Q. Can machine learning optimize reaction conditions for derivatives of this compound?

- Methodological Answer : Train neural networks on existing reaction datasets (e.g., temperature, solvent, catalyst) to predict optimal conditions for new transformations. Validate models with high-throughput experimentation (HTE) in microreactors. Prioritize interpretable features (e.g., solvent polarity, steric parameters) to guide algorithmic adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.